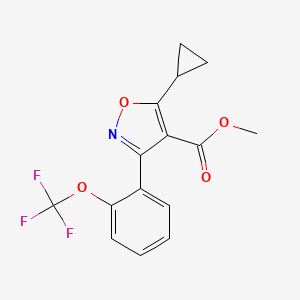

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Description

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (CAS: 1103500-32-8) is a fluorinated isoxazole derivative with a molecular weight of 327.26 . The compound features a cyclopropyl group at position 5 of the isoxazole ring and a 2-(trifluoromethoxy)phenyl substituent at position 2. Commercial availability (e.g., CymitQuimica) indicates its relevance in pharmaceutical or agrochemical research, though current stock shortages suggest high demand or synthesis challenges .

Properties

IUPAC Name |

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVEWNAYCVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, with the CAS number 1103500-32-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoxazole ring structure, which is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The isoxazole moiety may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Modulation of Cellular Signaling: The trifluoromethoxy group can influence the compound's lipophilicity, affecting its ability to penetrate cell membranes and modulate intracellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related isoxazole derivatives have shown moderate to significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area .

Anti-inflammatory Effects

Compounds containing the isoxazole framework are often evaluated for their anti-inflammatory properties. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This aligns with findings from related compounds that have demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro .

Case Studies and Research Findings

- Study on Isoxazole Derivatives: A study published in the Journal of Medicinal Chemistry examined various isoxazole derivatives and their biological activities. Compounds similar to this compound showed promising results in reducing inflammation in cellular models .

- Antimicrobial Screening: A screening of related compounds revealed that certain isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, highlighting their potential as antimicrobial agents .

Data Summary Table

| Property/Activity | Observation/Value |

|---|---|

| Molecular Formula | C15H12F3NO4 |

| Molecular Weight | 327.26 g/mol |

| Purity | ≥95% |

| Antimicrobial Activity | Moderate inhibition against S. aureus and E. coli (analogous compounds) |

| Anti-inflammatory Potential | Inhibition of TNF-alpha and IL-6 production (related compounds) |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that isoxazole derivatives, including methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, exhibit significant antimicrobial properties. A study by Balthazar et al. (2021) highlighted the effectiveness of similar compounds against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents for agricultural and medical use .

2. Anti-inflammatory Properties

Isoxazole derivatives have been studied for their anti-inflammatory effects. The compound's structure allows it to interact with biological pathways involved in inflammation. For instance, a related compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating that this compound could be further investigated for therapeutic applications in inflammatory diseases .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of isoxazole compounds. For example, research presented at the International Neurotrauma Symposium indicated that certain modifications to isoxazole structures could enhance neuroprotection against traumatic brain injuries . This suggests a promising avenue for the application of this compound in neuropharmacology.

Agricultural Applications

1. Pesticidal Properties

The compound's trifluoromethoxy group may enhance its efficacy as a pesticide. Studies have indicated that similar compounds can disrupt the biological processes of pests, providing an eco-friendly alternative to conventional pesticides . This aligns with the increasing demand for sustainable agricultural practices.

2. Plant Growth Regulation

Research has also suggested that isoxazole derivatives can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to stressors such as drought or disease. This application could be particularly beneficial in enhancing crop yields and sustainability .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices could improve material properties such as thermal stability and mechanical strength, making it valuable in the development of advanced materials for various industrial applications .

Case Studies

Comparison with Similar Compounds

Isoxazole vs. Thiazole Derivatives

The compound’s isoxazole core differentiates it from thiazole-based analogs. For example:

- Compound 4 and 5 (): These thiazole derivatives feature chlorophenyl/fluorophenyl groups and triazole-pyrazole hybrids. Their triclinic crystal structures (space group P̄1) exhibit planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane .

Trifluoromethoxy-Substituted Analogs

- Compound 10h (): Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (m/z: 564.2 [M+H]+) shares the trifluoromethoxy group but incorporates a thiazole ring and piperazine-acetate chain. Its higher molecular weight (vs. 327.26 for the target) reflects additional functionalization, likely influencing bioavailability .

Cyclopropyl-Containing Compounds

The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity compared to aromatic substituents in analogs like Compound 10g (), which has a dichlorophenyl group . Cyclopropane’s sp³ hybridization could also improve membrane permeability in biological applications.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The trifluoromethoxy group in the target compound enhances electron-withdrawing properties, similar to Compound 10h , but the isoxazole core may reduce steric hindrance compared to thiazole derivatives .

- Synthetic Accessibility : While Compounds 4/5 and 10h are synthesized in high yields (>80%), the target compound’s commercial scarcity suggests synthesis or purification challenges .

- Biological Relevance : Thiazole-based compounds like 10h are often explored as kinase inhibitors due to urea/piperazine motifs, whereas the target’s isoxazole-cyclopropyl structure may favor different targets, such as GABA receptors or herbicides .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for scalability?

The synthesis of isoxazole derivatives typically involves cyclocondensation of hydroxylamine with β-keto esters or ketonitriles, followed by esterification. For this compound, key steps include:

- Cyclocondensation : Reacting a cyclopropane-substituted β-keto ester precursor with hydroxylamine under controlled pH (4–6) and temperature (60–80°C) to form the isoxazole core .

- Trifluoromethoxy Incorporation : Introducing the 2-(trifluoromethoxy)phenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Optimization : Use continuous flow reactors to enhance yield (reported 65–78% in batch) and reduce side products. Monitor reaction progress via HPLC or TLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons) and trifluoromethoxy substituent (δ 120–125 ppm for ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₃F₃N₂O₄) with <2 ppm error .

- X-ray Crystallography : For absolute configuration confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory data in biological activity assays for this compound?

Contradictions in activity (e.g., FXR agonist potency vs. off-target effects) may arise from assay conditions or structural analogs.

- Orthogonal Assays : Validate FXR binding (e.g., fluorescence polarization) with cell-based luciferase reporter assays .

- Structural Modifications : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to isolate pharmacophore contributions. Evidence shows trifluoromethoxy groups enhance receptor affinity by 2–3-fold .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to rule out assay variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for mitochondrial targets?

- Electron-Withdrawing Groups : The trifluoromethoxy group increases metabolic stability but may reduce solubility. Replace with sulfone or cyano groups to balance lipophilicity (logP <3) .

- Isoxazole Core Modifications : Substitute cyclopropyl with fluorinated alkyl chains to enhance mitochondrial membrane penetration, as seen in complex IV inhibitors (e.g., aluminium phosphide analogs) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with mitochondrial complex II or IV .

Q. What analytical methods are critical for assessing the compound’s metabolic stability in preclinical studies?

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or demethylated metabolites .

Q. How can crystallographic data inform co-crystallization studies with biological targets?

- Protein-Ligand Complexes : Co-crystallize the compound with FXR ligand-binding domain (LBD) using hanging-drop vapor diffusion. Refinement with SHELXTL improves resolution (<2.0 Å) .

- Electron Density Maps : Analyze Fo-Fc maps to identify key hydrogen bonds (e.g., between the carboxylate and Arg³³⁶) .

Methodological Considerations

Q. What protocols are recommended for derivatizing the methyl ester group to improve pharmacokinetic properties?

Q. How should researchers design in vivo studies to evaluate hepatotoxicity risks associated with this compound?

- Rodent Models : Administer daily doses (10–100 mg/kg) for 28 days. Monitor serum ALT/AST levels and liver histopathology .

- Bile Acid Profiling : Quantitate hepatic bile acids (LC-MS) to assess FXR activation efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.